2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core substituted at position 3 with a 3,4-dimethylbenzyl group and at position 1 with an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The thienopyrimidine scaffold is known for its role in kinase inhibition and epigenetic modulation, while the trifluoromethylphenyl group enhances lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S/c1-14-6-7-16(10-15(14)2)12-30-22(32)21-19(8-9-34-21)29(23(30)33)13-20(31)28-18-5-3-4-17(11-18)24(25,26)27/h3-11,19,21H,12-13H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVVUUGXSQUSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide , also referred to as compound 1 , belongs to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial domains. This article reviews the biological activity of compound 1 based on available literature and research findings.
- Molecular Formula : C24H23F3N4O4S
- Molecular Weight : 468.53 g/mol
- CAS Number : 1252822-50-6
The thieno[3,2-d]pyrimidine derivatives exhibit diverse biological activities primarily due to their ability to interact with various biological targets. The mechanism of action often involves inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, these compounds have been shown to interfere with the cell cycle and induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. A significant focus has been on their activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231.
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| Compound 1 | TBD | MDA-MB-231 | Potential anticancer activity |
| Compound 2 | 27.6 | MDA-MB-231 | Strong cytotoxicity |
| Compound 3 | TBD | Non-small cell lung cancer | Moderate activity |
In a comparative study, compound 1 demonstrated promising cytotoxic effects against TNBC cells, with ongoing investigations to determine its IC50 value relative to established chemotherapeutics like paclitaxel .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also shown significant antimicrobial properties. In vitro studies indicate that these compounds exhibit antibacterial and antimycobacterial activities against various strains.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Mycobacterium tuberculosis | High efficacy | |
| Escherichia coli | Moderate |
These findings suggest that compound 1 may serve as a lead structure for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is often influenced by substituents on the phenyl rings and the thieno-pyrimidine core. Modifications at specific positions can enhance potency and selectivity:
- Electron-withdrawing groups (e.g., trifluoromethyl) tend to increase activity.
- Alkyl substitutions on the phenyl rings can modulate lipophilicity and bioavailability.
Case Studies
- Study on MDA-MB-231 Cells
- Antimicrobial Screening
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Key structural analogues are compared below:
Key Observations :
- Substituent Effects : The 3-(trifluoromethyl)phenyl group (common in [[12], [14], target compound]) improves metabolic stability but may introduce steric clashes in certain binding pockets .
- Linker Variability: Sulfanyl () or amino () linkers modify flexibility and hydrogen-bonding capacity, impacting target selectivity.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (Morgan fingerprints), the target compound was compared to analogues:
Insights :
- Compounds with identical cores (e.g., ) show higher similarity scores (>0.7), aligning with the "similar structure, similar activity" principle .
- Activity cliffs (high structural similarity but divergent potency) may arise from minor substitutions, such as fluorobenzyl () vs. dimethylbenzyl (target compound) .
Méthodes De Préparation
Cyclocondensation of Aminothiophene Derivatives
Aminothiophene carboxamides undergo cyclocondensation with urea or thiourea derivatives under acidic conditions. Patel et al. demonstrated this method by reacting ethyl 2-aminothiophene-3-carboxylate with potassium thiocyanate in refluxing 1,4-dioxane and hydrochloric acid, yielding 2-thioxo-thieno[2,3-d]pyrimidin-4-one (58% yield). For the target compound, urea replaces thiocyanate to generate the 2,4-dione moiety. Modifications include using acetic acid as the solvent and catalyst, achieving yields of 71–88% for analogous structures.
Chlorination and Functionalization
The 2,4-dichloro intermediate is critical for subsequent substitutions. Treatment of thieno[3,2-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl₃) under reflux converts hydroxyl groups to chlorides. For example, IJACSKROS researchers chlorinated 2,4-dihydroxythieno[3,2-d]pyrimidine with POCl₃ at 110°C for 6 hours, achieving near-quantitative conversion. This intermediate enables regioselective alkylation or arylation at positions 1 and 3.
Formation of the Acetamide Side Chain
The N-[3-(trifluoromethyl)phenyl]acetamide side chain is installed via sequential coupling reactions:
Preparation of 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide
2-Chloroacetic acid is activated with thionyl chloride (SOCl₂) to form 2-chloroacetyl chloride, which is then reacted with 3-trifluoromethylaniline in dichloromethane. Quenching with ice water isolates the crude product, purified via silica gel chromatography (hexanes/ethyl acetate, 3:1). Yields exceed 80% for this step.
Coupling to the Thienopyrimidine Core
The chlorinated acetamide undergoes nucleophilic displacement with the deprotonated nitrogen at position 1 of the thienopyrimidine. IJACSKROS researchers used 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent in dimethylformamide (DMF), achieving 70–75% yields. Alternative methods employ N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
Final Assembly and Purification
The fully substituted intermediate is purified via flash chromatography (silica gel, hexanes/ethyl acetate gradient) and recrystallized from ethanol/water. Chemsrc reports analogous compounds with final yields of 40–50% after multi-step syntheses. Critical parameters include:
- Temperature control during radical reactions to minimize byproducts.
- Stoichiometric excess of 3,4-dimethylbenzyl halide (1.2–1.5 eq) to drive substitution.
- Catalyst selection (e.g., HATU vs. DCC) to optimize coupling efficiency.
Analytical Data and Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.65–7.45 (m, 4H, ArH), 4.89 (s, 2H, CH₂), 2.31 (s, 6H, CH₃), 2.05 (s, 3H, COCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 1320 cm⁻¹ (C-F).
- MS (ESI) : m/z 504.6 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Method 1 offers higher overall yields and is preferred for large-scale synthesis, whereas Method 2 provides access to sterically hindered derivatives.
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution reactions to introduce the 3,4-dimethylphenylmethyl and 3-(trifluoromethyl)phenyl acetamide groups. Key steps include:
- Core formation : Cyclization of thiophene derivatives with urea or thiourea under acidic conditions.
- Substitution reactions : Alkylation or acylation to attach substituents, requiring precise temperature control (60–100°C) and solvents like DMF or acetone .
- Critical conditions : Use of bases (e.g., K₂CO₃) for deprotonation and inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: Which characterization techniques are essential for structural validation?
Rigorous structural confirmation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
- HPLC : Purity assessment (>95% purity threshold for biological testing) .
Advanced: How can synthesis yields be optimized for scale-up studies?
Yield optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .
Advanced: What computational methods elucidate the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases) .
- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity .
Advanced: How to design experiments assessing biological activity in cancer models?
- In vitro assays :
- Cell viability : MTT assay on cancer cell lines (IC₅₀ determination) .
- Target inhibition : Western blotting for downstream biomarkers (e.g., phosphorylated ERK/AKT) .
- In vivo models : Xenograft studies in mice, dosing 10–50 mg/kg (oral/IP) with pharmacokinetic profiling (plasma t₁/₂, bioavailability) .
Advanced: How to analyze structure-activity relationships (SAR) with structural analogs?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and test inhibitory activity .
- Functional group swaps : Replace acetamide with sulfonamide to assess hydrogen-bonding effects on target binding .
- Data correlation : Plot IC₅₀ values against electronic (Hammett σ) or steric (Taft Es) parameters to identify activity drivers .
Advanced: How to resolve contradictions in reported binding affinity data?
- Assay standardization : Replicate experiments using uniform protocols (e.g., FRET vs. SPR for kinase Kd measurements) .
- Control benchmarking : Compare against known inhibitors (e.g., staurosporine for kinase assays) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-laboratory variability in published datasets .
Advanced: What methods assess stability under physiological conditions?
- pH stability : Incubate compound in buffers (pH 2–9) at 37°C, monitor degradation via HPLC at 0, 24, 48 hrs .
- Plasma stability : Exposure to human plasma (37°C, 1 hr), quantify parent compound via LC-MS/MS .
- Light/heat stress : Accelerated stability studies (ICH guidelines) with UPLC-UV to track degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
